molecular formula C16H30O3 B1596560 2-Ethylhexanoic anhydride CAS No. 36765-89-6

2-Ethylhexanoic anhydride

Cat. No.: B1596560
CAS No.: 36765-89-6
M. Wt: 270.41 g/mol
InChI Key: TVPCUVQDVRZTAL-UHFFFAOYSA-N
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Description

2-Ethylhexanoic anhydride is an organic compound with the molecular formula C16H30O3. It is derived from 2-ethylhexanoic acid and is commonly used in various industrial and chemical applications. This compound is known for its reactivity and is often utilized in the synthesis of other chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethylhexanoic anhydride is typically synthesized through the dehydration of 2-ethylhexanoic acid. This process involves the removal of water molecules from the acid, often using a dehydrating agent such as acetic anhydride or phosphorus pentoxide. The reaction is usually carried out under controlled temperature conditions to ensure the efficient formation of the anhydride.

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar dehydration methods. The process involves the continuous removal of water to drive the reaction towards the formation of the anhydride. Industrial production may also involve the use of catalysts to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Ethylhexanoic anhydride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form 2-ethylhexanoic acid.

    Alcoholysis: Reacts with alcohols to form esters.

    Aminolysis: Reacts with amines to form amides.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in the presence of water and a mild acid or base catalyst.

    Alcoholysis: Requires an alcohol and often a catalyst such as sulfuric acid.

    Aminolysis: Involves the use of amines and may require heating to facilitate the reaction.

Major Products:

    Hydrolysis: Produces 2-ethylhexanoic acid.

    Alcoholysis: Produces esters of 2-ethylhexanoic acid.

    Aminolysis: Produces amides of 2-ethylhexanoic acid.

Scientific Research Applications

2-Ethylhexanoic anhydride is used in various scientific research applications, including:

    Chemistry: Utilized as a reagent in organic synthesis and as a precursor for the preparation of other chemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a model compound in biochemical research.

    Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

    Industry: Used in the production of plasticizers, lubricants, and coatings due to its reactivity and ability to form stable compounds.

Mechanism of Action

The mechanism of action of 2-ethylhexanoic anhydride involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles, such as water, alcohols, or amines, leading to the formation of corresponding acids, esters, or amides. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of the leaving group.

Comparison with Similar Compounds

    2-Ethylhexanoic acid: The parent compound from which 2-ethylhexanoic anhydride is derived.

    Acetic anhydride: Another anhydride commonly used in organic synthesis.

    Phthalic anhydride: Used in the production of plasticizers and resins.

Uniqueness: this compound is unique due to its branched structure, which imparts different reactivity and physical properties compared to linear anhydrides. Its ability to form stable esters and amides makes it valuable in various industrial applications.

Properties

IUPAC Name

2-ethylhexanoyl 2-ethylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O3/c1-5-9-11-13(7-3)15(17)19-16(18)14(8-4)12-10-6-2/h13-14H,5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPCUVQDVRZTAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)OC(=O)C(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60957985
Record name 2-Ethylhexanoic anhydride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36765-89-6
Record name Hexanoic acid, 2-ethyl-, 1,1′-anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36765-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethylhexanoic anhydride
Source ChemIDplus
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Record name 2-Ethylhexanoic anhydride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethylhexanoic anhydride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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